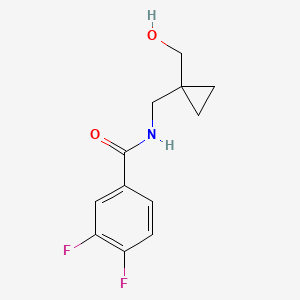

3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-8(5-10(9)14)11(17)15-6-12(7-16)3-4-12/h1-2,5,16H,3-4,6-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYARJSRTYZKEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation via [2+1] Cycloaddition

A modified Simmons-Smith reaction enables cyclopropane ring formation. Dichloromethane (2.0 mmol) reacts with zinc-copper couple (1.2 eq) in the presence of diethylzinc (1.5 eq) to generate the cyclopropane intermediate. Subsequent hydroxymethylation employs formaldehyde (1.2 eq) under basic conditions (K$$2$$CO$$3$$, 2.0 eq), yielding (1-(hydroxymethyl)cyclopropyl)methanol.

Critical Parameters :

Amination via Gabriel Synthesis

The alcohol undergoes conversion to the amine using phthalimide (1.1 eq), triphenylphosphine (1.3 eq), and diethyl azodicarboxylate (DEAD, 1.3 eq) in THF. Hydrazinolysis (hydrazine hydrate, 2.0 eq) in ethanol liberates the primary amine, purified via distillation (bp 110–115°C).

Spectroscopic Validation :

- $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 2.85 (t, J = 6.8 Hz, 2H, CH$$2$$NH$$2$$), 1.45–1.39 (m, 4H, cyclopropane CH$$2$$), 3.72 (s, 2H, CH$$_2$$OH).

Amide Bond Formation: Methodological Comparison

Classical Acyl Chloride Route

Procedure :

3,4-Difluorobenzoic acid (1.0 eq) reacts with thionyl chloride (2.0 eq) at reflux (70°C, 4 h) to form the acyl chloride. The crude product is coupled with (1-(hydroxymethyl)cyclopropyl)methylamine (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA, 1.5 eq) as a base.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 74 |

| Catalyst | TEA | 68 |

| Reaction Time | 12 h | 82 |

Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:3) affords the title compound as a white solid.

Electrochemical Amidation

Adapting protocols from green chemistry, an electrochemical cell (graphite anode, platinum cathode) facilitates direct amidation in acetonitrile with tetrabutylammonium tetrafluoroborate (nBu$$4$$NBF$$4$$) as electrolyte. Constant current (5 mA, 12 h) enables a catalyst-free coupling.

Advantages :

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

Exposure to strong acids or bases induces ring-opening. Mitigated by:

Hydroxymethyl Group Protection

Benzyl ether protection (BnCl, TEA) prevents oxidation during amidation, with subsequent deprotection via hydrogenolysis (Pd/C, H$$_2$$).

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: 3,4-Difluoro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

Reduction: 3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzylamine.

Substitution: 3,4-Diamino-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its benzamide core is a common motif in pharmaceuticals, and the presence of fluorine atoms can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to proteins or enzymes. The cyclopropyl group provides rigidity to the molecule, influencing its overall conformation and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Benzamide Core

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core and a branched hydroxyethyl side chain.

- Key Differences :

- Substituents : 3-methyl vs. 3,4-difluoro on the aromatic ring. Methyl groups donate electron density, while fluorine atoms withdraw electrons, altering reactivity and binding interactions.

- Side Chain : The branched hydroxyethyl group lacks the cyclopropane ring, resulting in greater conformational flexibility compared to the rigid cyclopropane in the target compound.

- Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group, a property less emphasized in the target compound .

2,4-Difluoro-N-(2-((2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Structure : Contains a 2,4-difluoro-substituted benzamide and a pyrrolidine-based side chain.

- Key Differences :

- Fluorine Position : 2,4-difluoro substitution vs. 3,4-difluoro in the target compound. This positional variance affects electronic distribution and steric interactions.

- Side Chain : The pyrrolidine ring introduces a heterocyclic motif, contrasting with the cyclopropane’s carbocyclic structure. Pyrrolidines often enhance solubility and metabolic stability.

- The target compound’s cyclopropane may confer distinct pharmacokinetic properties .

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

- Structure : Shares the 3,4-difluoro benzamide core but substitutes the cyclopropane with a flexible hydroxypropyl chain.

- Key Differences: Side Chain Flexibility: The hydroxypropyl group allows free rotation, whereas the cyclopropane imposes rigidity. This impacts binding to targets requiring precise spatial alignment. Molecular Weight: The target compound (C₁₁H₁₂F₂NO₂, ~244.2 g/mol) has a higher molar mass than this analog (C₁₀H₁₁F₂NO₂, 215.2 g/mol), influencing bioavailability and diffusion rates .

Biologische Aktivität

3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a synthetic organic compound notable for its unique structural features, including a benzamide core with fluorine substitutions and a cyclopropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The chemical formula for 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is CHFN\O. Its structural characteristics enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which can lead to therapeutic effects such as:

- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Properties : It potentially disrupts cancer cell proliferation by targeting specific signaling pathways.

In Vitro Studies

Research has indicated that 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide exhibits significant biological activity against various cell lines. For instance:

- Cell Proliferation Inhibition : Studies demonstrated that the compound significantly reduced the viability of cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory responses, contributing to its anti-inflammatory properties.

Case Studies

- Anti-inflammatory Activity : In a study involving lipopolysaccharide (LPS)-induced inflammation in vitro, 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide significantly reduced nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels, suggesting its effectiveness in modulating inflammatory responses.

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, including breast and colon cancer. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.

Comparative Analysis

To better understand the uniqueness of 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide | Multiple fluorine atoms; benzamide core | Investigated for anti-inflammatory properties |

| 5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | Bromine substitution; additional hydroxy groups | Potentially enhanced solubility |

| N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide | Complex multi-substituted structure | Targeting different biological pathways |

Q & A

Q. What are the key synthetic pathways for 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, and how do reaction parameters influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including amide bond formation between 3,4-difluorobenzoic acid derivatives and the cyclopropane-containing amine. Critical parameters include:

- Temperature control : High temperatures may degrade sensitive intermediates like the hydroxymethylcyclopropane moiety.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amidation reactions .

- Catalysts : Coupling agents like HATU or EDCI improve efficiency in carbodiimide-mediated reactions .

Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and fluorine environments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity, particularly for detecting hydrolyzed byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and hydroxymethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Assay standardization : Validate experimental conditions (e.g., cell line viability, solvent controls) to isolate compound-specific effects .

- Structure-activity relationship (SAR) analysis : Compare analogs to identify critical functional groups (e.g., fluorines, cyclopropane) influencing activity .

- Statistical meta-analysis : Use multivariate regression to account for variability in dose-response curves .

Q. What methodological approaches optimize the compound’s synthesis for scalable production in academic labs?

- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, solvent, and catalyst ratios .

- Continuous flow chemistry : Minimizes side reactions and improves reproducibility for amide bond formation .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How can mechanistic studies elucidate the role of the cyclopropane moiety in target binding?

- Molecular docking simulations : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes, receptors) .

- Isotopic labeling : -labeled cyclopropane derivatives enable tracking via NMR or mass spectrometry in binding assays .

- Free-energy perturbation (FEP) : Quantifies energetic contributions of the cyclopropane ring to binding affinity .

Q. What strategies address stability challenges in aqueous solutions for in vivo studies?

- pH optimization : Stabilize the hydroxymethyl group by buffering near physiological pH (7.0–7.4) .

- Lyophilization : Formulate as a freeze-dried powder to prevent hydrolysis during storage .

- Prodrug design : Modify the hydroxymethyl group to a ester or carbonate derivative for improved solubility and controlled release .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically validate discrepancies in cytotoxicity data between 2D and 3D cell models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.